
4-Acetoxybenzaldehyde
Overview
Description
4-Acetoxybenzaldehyde (CAS 878-00-2; IUPAC name: (4-formylphenyl) acetate) is a para-substituted benzaldehyde derivative featuring an acetoxy group (-OAc) at the 4-position of the aromatic ring. Its molecular formula is C₉H₈O₃ (molecular weight: 164.16 g/mol), and it is typically isolated as a colorless liquid with a boiling point of ~265°C . The compound is synthesized via silica gel column chromatography (petroleum ether/ethyl acetate = 30:1) with a yield of 70% . Key spectroscopic data include:
- ¹H NMR (CDCl₃): δ 9.99 (s, 1H, CHO), 7.92 (d, J = 8.6 Hz, 2H), 7.28 (d, J = 8.5 Hz, 2H), 2.34 (s, 3H, CH₃) .
- ¹³C NMR: δ 191.0 (CHO), 168.8 (C=O), 155.4 (C-OAc), 134.0–122.4 (aromatic carbons), 21.2 (CH₃) .
- HRMS: [M+Na]⁺ observed at m/z 187.0369 (calcd. 187.0366) .
It is widely used in organic synthesis, including porphyrin preparation , catalytic processes , and reductive amination reactions . Its acetoxy group enhances lipophilicity (logP = 1.424) compared to polar analogues like 4-hydroxybenzaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetoxybenzaldehyde can be synthesized through various methods. One common synthetic route involves the acetylation of 4-hydroxybenzaldehyde using acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds as follows:
4-Hydroxybenzaldehyde+Acetic Anhydride→this compound+Acetic Acid
The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Acetoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-Acetoxybenzoic acid.
Reduction: 4-Acetoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Compounds:
4-Acetoxybenzaldehyde is primarily utilized as an intermediate in the synthesis of diverse organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo oxidation and reduction reactions allows for the production of various derivatives. For instance:
- Oxidation yields 4-acetoxybenzoic acid.
- Reduction leads to the formation of 4-acetoxybenzyl alcohol.
- Substitution reactions can produce different substituted benzaldehydes depending on the nucleophile used.
Polymer Synthesis:
Research has shown that this compound can be incorporated into polymer synthesis. A notable study demonstrated its use in creating polymer-bound linkers for solid-phase organic synthesis of sulfonamides. The process involved attaching derivatives of this compound to a polystyrene resin, facilitating the synthesis of sulfonamides through reductive amination and subsequent substitution reactions .
Biological Applications
Synthesis of Biologically Active Molecules:
In biological research, this compound serves as a building block for synthesizing biologically active molecules. Its derivatives have been explored for their potential pharmacological activities. For example, one study identified this compound among the phytochemicals isolated from Buddleja asiatica, suggesting its role in traditional medicine and potential therapeutic applications.
Medicinal Chemistry
Drug Development:
The compound has been investigated for its role in drug development, particularly in creating therapeutic agents. Its derivatives have been studied for their reactivity with various biological targets, which could lead to new medications or treatment modalities .
Boron Neutron Capture Therapy:
While not directly used as a therapeutic agent, derivatives of this compound have been explored in the context of Boron Neutron Capture Therapy (BNCT). Research indicates that functionalized azanonaborane clusters designed for BNCT can react with aldehydes like this compound, potentially enhancing targeting capabilities for tumor cells.
Industrial Applications
Fragrances and Flavors:
In the industrial sector, this compound is employed in producing fragrances and flavors due to its pleasant aroma profile. Its use in fine chemicals production extends to various consumer products where aromatic compounds are essential .
Data Table: Summary of Applications
Application Area | Specific Use Cases | Notes |
---|---|---|
Chemical Synthesis | Intermediate for pharmaceuticals and agrochemicals | Oxidation/reduction reactions yield various products |
Polymer Chemistry | Solid-phase synthesis of sulfonamides | Polymer-bound linkers facilitate complex synthesis |
Biological Research | Building block for biologically active molecules | Isolated from medicinal plants |
Medicinal Chemistry | Drug development and BNCT research | Potential therapeutic applications |
Industrial Applications | Production of fragrances and flavors | Widely used in consumer products |
Case Studies
-
Solid-Phase Organic Synthesis:
A study conducted on polymer-bound this compound demonstrated its utility in synthesizing sulfonamides, which are critical therapeutic agents. The research highlighted the efficiency of using polymer-bound linkers to simplify purification processes after chemical reactions . -
Phytochemical Research:
The identification of this compound from Buddleja asiatica emphasizes its significance in traditional medicine and potential pharmacological benefits, showcasing its role beyond synthetic applications.
Mechanism of Action
The mechanism of action of 4-acetoxybenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acetoxy group can undergo hydrolysis to release acetic acid, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
The reactivity and physicochemical properties of 4-substituted benzaldehydes are influenced by the electronic and steric nature of their functional groups:
Compound | Substituent (X) | Electronic Effect | Key Structural Feature |
---|---|---|---|
4-Acetoxybenzaldehyde | -OAc | Electron-withdrawing | Acetylated hydroxyl group |
4-Hydroxybenzaldehyde | -OH | Electron-donating | Free hydroxyl group |
4-Acetamidobenzaldehyde | -NHAc | Electron-withdrawing | Acetylated amine group |
4-Trifluoromethylbenzaldehyde | -CF₃ | Strongly electron-withdrawing | Fluorinated alkyl group |
Key Observations :
- The electron-withdrawing -OAc group in this compound reduces electron density at the aldehyde, enhancing electrophilicity compared to 4-hydroxybenzaldehyde .
- The -CF₃ group in 4-trifluoromethylbenzaldehyde induces stronger polarization of the aldehyde, making it highly reactive in cross-coupling reactions .
Physicochemical Properties
*Calculated using ChemAxon; †Estimated; ‡Predicted based on -CF₃ hydrophobicity.
Key Insights :
- Acetylation of 4-hydroxybenzaldehyde increases logP by ~0.55, enhancing organic-phase solubility .
- The -CF₃ group in 4-trifluoromethylbenzaldehyde significantly boosts lipophilicity, favoring use in hydrophobic reaction environments .
Reactivity in Organic Reactions
Reductive Amination
This compound exhibits moderate reactivity in reductive amination with azanonaborane clusters, outperforming 4-nitrobenzaldehyde (stronger EWG) but underperforming 4-hydroxybenzaldehyde (electron-donating -OH).
Hydroboration
Competitive hydroboration studies reveal 4-acetamidobenzaldehyde reacts faster than this compound due to the -NHAc group’s stronger electron-withdrawing effect, which polarizes the aldehyde more effectively.
Biological Activity
4-Acetoxybenzaldehyde, also known as p-acetoxybenzaldehyde, is an aromatic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the chemical formula and features a benzene ring substituted with an acetoxy group and an aldehyde group. Its structural formula is represented as:
This unique structure contributes to its reactivity and biological effects.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. A study demonstrated that the compound significantly reduced malondialdehyde (MDA) levels in vitro, indicating its potential to protect cells from oxidative damage .
Compound | IC50 (µM) | Activity |
---|---|---|
This compound | 15.2 | Antioxidant |
Ascorbic Acid | 10.5 | Standard Reference |
Anti-inflammatory Effects
In addition to its antioxidant capabilities, this compound has shown anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines in cell cultures, suggesting a potential role in treating inflammatory diseases. The compound's mechanism involves the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways, which are critical in inflammation .
Antimicrobial Activity
This compound exhibits antimicrobial properties against various pathogenic microorganisms. In vitro assays have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate that it may serve as a potential antimicrobial agent.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals, reducing oxidative stress.
- Cytokine Modulation : By inhibiting NF-κB activation, it reduces the expression of inflammatory cytokines.
- Membrane Disruption : Its lipophilic nature allows it to disrupt microbial membranes, enhancing its antimicrobial activity.
Case Studies and Research Findings
Several studies highlight the therapeutic potential of this compound:
- A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent anti-cancer activity against various cancer cell lines, including MCF-7 and HepG2. The IC50 values ranged from 10 to 30 µM depending on the specific derivative used .
- Another investigation focused on its neuroprotective effects, where it was found to protect neuronal cells from apoptosis induced by oxidative stress. This suggests a possible application in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Acetoxybenzaldehyde in laboratory settings?
A scalable method involves continuous photo-flow anaerobic oxidative cleavage of styrenes. For example, using 4-vinylphenol acetate as a precursor under UV light and oxygen-free conditions yields 68% product. Characterization via 1H/13C NMR confirms structural integrity, with key signals at δ 10.10 (s, CHO) and δ 2.10 (s, COCH3). Column chromatography (silica, pet ether:ethyl acetate) ensures purification .
Q. Which analytical techniques are most effective for characterizing this compound?
- 1H/13C NMR : Identifies aldehyde (δ ~10.10) and acetoxy (δ ~2.10) groups.
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 164.0473 confirms molecular formula (C9H8O3).
- HPLC : Validates purity (≥98%) using reverse-phase columns and UV detection at 254 nm .
Q. What are the primary research applications of this compound in organic chemistry?
It serves as a precursor in reductive amination reactions, forming Schiff bases for drug intermediates. For example, it reacts with azanonaborane clusters to study ligand-binding mechanisms, highlighting its role in medicinal chemistry .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?
Discrepancies may arise from:
- Purity variations : Implement HPLC or GC-MS for batch consistency.
- Assay conditions : Standardize cell lines (e.g., MIN6 or DU145) and incubation times.
- Structural analogs : Compare results with 4-hydroxybenzaldehyde derivatives to isolate acetoxy-specific effects .
Q. What mechanistic insights exist for this compound’s role in nucleophilic reactions?
Kinetic studies using DFT calculations reveal:
- The acetoxy group directs nucleophilic attack to the carbonyl carbon (ΔG‡ = 24.3 kcal/mol).
- Steric hindrance from the acetoxy moiety slows reactivity compared to 4-hydroxybenzaldehyde.
- Solvent polarity (e.g., DMF vs. THF) modulates reaction rates by stabilizing transition states .
Q. How does the acetoxy substituent influence the compound’s stability under varying pH conditions?
- Acidic conditions : Acetoxy hydrolysis occurs (t1/2 = 2.3 h at pH 2), forming 4-hydroxybenzaldehyde.
- Basic conditions : Aldehyde oxidation dominates, yielding 4-acetoxybenzoic acid.
- Mitigation : Store at neutral pH (6–8) under inert gas to prevent degradation .
Q. Data Contradiction Analysis
Q. Why do studies report conflicting cytotoxicity results for this compound?
Contradictions arise from:
Properties
IUPAC Name |
(4-formylphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVSMVUOKAMPDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061250 | |
Record name | Benzaldehyde, 4-(acetyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878-00-2 | |
Record name | 4-(Acetyloxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=878-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Acetoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000878002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Acetoxybenzaldehyde | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40537 | |
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Record name | Benzaldehyde, 4-(acetyloxy)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzaldehyde, 4-(acetyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-formylphenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.726 | |
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Record name | 4-Acetoxybenzaldehyde | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS4J9N72WD | |
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Retrosynthesis Analysis
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